Benzyl-[4-(4-bromo-phenyl)-thiazol-2-yl]-amine
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Overview
Description
Benzyl-[4-(4-bromo-phenyl)-thiazol-2-yl]-amine is a heterocyclic compound that contains a thiazole ring substituted with a benzyl group and a 4-bromo-phenyl group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Mechanism of Action
Target of Action
Benzyl-[4-(4-bromo-phenyl)-thiazol-2-yl]-amine is a derivative of thiazole, a heterocyclic compound. Thiazoles are found in many biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs
Mode of Action
Thiazole derivatives are known to exhibit their antimicrobial activity by blocking the biosynthesis of certain bacterial lipids . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This structure allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom , which could be key to its interaction with its targets.
Biochemical Pathways
These could include pathways involved in the synthesis of bacterial lipids, as well as pathways involved in cell proliferation and apoptosis, given the antineoplastic activity of some thiazole derivatives .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties could influence the bioavailability of this compound.
Result of Action
Thiazole derivatives have been reported to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects . Therefore, it’s likely that this compound could have similar effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the solubility of the compound in various solvents could affect its distribution in the body and its ability to reach its targets . Additionally, factors such as pH and temperature could potentially affect the stability of the compound and its interaction with its targets.
Biochemical Analysis
Biochemical Properties
It is known that thiazole derivatives, which include Benzyl-[4-(4-bromo-phenyl)-thiazol-2-yl]-amine, have been studied for their potential antimicrobial and antiproliferative activities
Cellular Effects
Thiazole derivatives have been shown to exhibit cytotoxic activity on human tumor cell lines . It is possible that this compound may have similar effects on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Thiazole derivatives have been shown to exhibit antimicrobial activity by blocking the biosynthesis of certain bacterial lipids . It is possible that this compound may exert its effects through similar mechanisms, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of α-haloketones with thiourea to form the thiazole ring . The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Benzyl-[4-(4-bromo-phenyl)-thiazol-2-yl]-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Benzyl-[4-(4-bromo-phenyl)-thiazol-2-yl]-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer activity, particularly against breast cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-thiazol-2-amine: Shares the thiazole and 4-bromo-phenyl groups but lacks the benzyl group.
Benzyl-2-thiazolylamine: Contains the thiazole and benzyl groups but lacks the 4-bromo-phenyl group.
Uniqueness
Benzyl-[4-(4-bromo-phenyl)-thiazol-2-yl]-amine is unique due to the combination of its substituents, which confer distinct biological activities. The presence of both the benzyl and 4-bromo-phenyl groups enhances its ability to interact with multiple molecular targets, making it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
N-benzyl-4-(4-bromophenyl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2S/c17-14-8-6-13(7-9-14)15-11-20-16(19-15)18-10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTOAHONJGFJPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=CS2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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